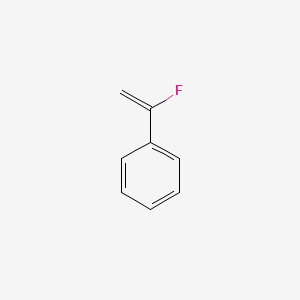

(1-Fluorovinyl)benzene

説明

Significance of Organofluorine Chemistry in Modern Science

The significance of organofluorine chemistry stems from the unique properties that fluorine imparts upon organic molecules. numberanalytics.com Fluorine is the most electronegative element, yet it has a van der Waals radius comparable to that of a hydrogen atom. tandfonline.com This combination allows for the substitution of hydrogen with fluorine, often with minimal steric disruption, while inducing significant changes in the molecule's electronic properties. researchgate.nettandfonline.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the high thermal and chemical stability of fluorinated compounds. wikipedia.orgencyclopedia.pub These attributes are leveraged across various scientific and technological domains, from the creation of advanced fluoropolymers like Teflon to the design of life-saving drugs. wikipedia.orgnumberanalytics.comworktribe.com The ability to strategically incorporate fluorine allows chemists to fine-tune molecular properties to achieve desired functions and enhance performance. nih.govnih.gov

Impact of Fluorine Incorporation on Molecular Properties

The strategic replacement of hydrogen or other functional groups with fluorine is a key tactic in medicinal chemistry and materials science to modulate molecular characteristics. nih.govacs.org Even a single fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical profile. tandfonline.comnih.gov These modifications can enhance metabolic stability, alter lipophilicity and permeability, change the electronic landscape of the molecule, and affect its solubility. researchgate.netnih.govnih.gov Understanding these effects is crucial for the rational design of new molecules with improved properties. nih.gov

A primary reason for incorporating fluorine into therapeutic candidates is to enhance their metabolic stability. nih.govnih.govsioc-journal.cn Many drug molecules are deactivated in the body by metabolic processes, particularly oxidation by cytochrome P450 (CYP450) enzymes. tandfonline.commdpi.com Due to the high strength of the C-F bond compared to the C-H bond, substituting a hydrogen atom with fluorine at a metabolically vulnerable position can block this oxidative metabolism. tandfonline.comwikipedia.org This "metabolic switching" strategy can prevent the formation of unwanted metabolites and prolong the drug's half-life and duration of action. wikipedia.orgnih.gov

For instance, the introduction of fluorine atoms into the cholesterol-lowering agent ezetimibe (B1671841) serves as a defense against aromatic hydroxylation, leading to improved pharmacokinetic properties and significantly increased drug activity. encyclopedia.pub Similarly, the hydroxylation of a leucine (B10760876) side chain in a lead compound for an osteoporosis drug (a cathepsin K inhibitor) by CYP3A enzymes was prevented by fluorination, resulting in dramatically enhanced bioavailability. mdpi.com Fluorination can also influence metabolism through inductive effects, where the electron-withdrawing nature of fluorine can decrease the susceptibility of adjacent groups to metabolic attack. tandfonline.com

Lipophilicity, a measure of a compound's ability to dissolve in fats and non-polar solvents, is a critical parameter in drug design that affects absorption, distribution, and potency. The effect of fluorination on lipophilicity is complex and highly dependent on the molecular context. researchgate.netnumberanalytics.com Generally, the replacement of a hydrogen atom with a fluorine atom increases lipophilicity because the C-F bond is more hydrophobic than the C-H bond. tandfonline.comwikipedia.org However, the magnitude of this change is variable. acs.orgchemrxiv.org

Studies using matched-pair analysis have shown that converting an aromatic hydroxyl group to a fluorine atom consistently leads to a significant increase in lipophilicity. acs.org In contrast, replacing a methoxy (B1213986) group with fluorine results in a smaller and less predictable change. chemrxiv.org The electronic environment of the molecule plays a crucial role; the presence of electron-donating groups on an aromatic ring tends to increase the difference in lipophilicity between an oxygenated compound and its fluorinated version, while electron-withdrawing groups lead to smaller differences. chemrxiv.orgnih.gov

The table below illustrates the observed change in the logarithm of the partition coefficient (logP), a common measure of lipophilicity, upon replacing hydroxyl (-OH) or methoxy (-OCH₃) groups with fluorine (-F) in aromatic compounds.

| Bioisosteric Replacement | Number of Matched Pairs | Mean Change in logP | Range of logP Change |

| -OH → -F | 127 | +0.57 | -0.74 to +1.64 |

| -OCH₃ → -F | 133 | +0.09 | -1.08 to +0.63 |

| Data sourced from studies on molecular matched pairs. acs.orgchemrxiv.org |

This variability highlights that while fluorination is a tool to modulate lipophilicity, its effects are not simply additive and must be considered within the specific molecular structure. acs.orgacs.org

The ability of a drug to pass through biological membranes, known as permeability, is essential for reaching its target. Fluorine incorporation can enhance membrane permeation through several mechanisms. nih.govmdpi.com By increasing lipophilicity, fluorine can improve a compound's ability to enter and cross the lipid bilayers of cell membranes. mdpi.comwikipedia.org

Furthermore, fluorine's strong electron-withdrawing effect can lower the basicity (pKa) of nearby nitrogen atoms in a molecule. tandfonline.comtandfonline.com Since the protonated (charged) form of a basic compound is less able to cross membranes than the neutral form, reducing basicity can increase the proportion of the neutral species at physiological pH. enamine.net This leads to better passive permeability and improved bioavailability. tandfonline.comenamine.net For example, fluorination of the pyrrolidine (B122466) ring, a common structure in drugs, lowers the nitrogen's pKa, creating a better balance between activity and permeability. enamine.net In some cases, the introduction of fluorine has been shown to increase cell penetration by 1- to 70-fold, an effect attributed to increased lipophilicity. tandfonline.comtandfonline.com

As the most electronegative element, fluorine profoundly alters the electronic landscape of a molecule. tandfonline.comtandfonline.com Its powerful inductive (electron-withdrawing) effect can change the electron distribution across the entire molecule, impacting dipole moments, acidity, basicity, and chemical reactivity. tandfonline.comencyclopedia.pub This redistribution of charge modifies the molecule's electrostatic potential surface, which governs how it interacts with other molecules, including biological targets like proteins. nih.govbohrium.com

While fluorine is highly electronegative, the electrostatic potential around a covalently bound fluorine atom is almost isotropic (uniform). nih.gov This is in contrast to larger halogens which can exhibit a "sigma-hole," a region of positive electrostatic potential. nih.gov The introduction of fluorine can create localized changes in charge that can lead to favorable multipolar interactions with a protein's active site, such as C–F···C=O interactions, potentially enhancing binding affinity. nih.gov Computational studies show that increasing the number of fluorine atoms in a molecule can make its reduction more facile, and the specific placement (regiochemistry) of the fluorine atoms influences this effect. acs.org

The effect of fluorine on a compound's solubility, particularly in water, is nuanced. solubilityofthings.com The general increase in lipophilicity upon fluorination often leads to a decrease in aqueous solubility. tandfonline.com However, the electronic effects of fluorine can sometimes be used to enhance solubility. nih.gov

Thermal and Thermooxidative Stability

Polymers derived from fluorinated monomers, known as fluoropolymers, are renowned for their high thermal and chemical stability. google.com For instance, polymers containing the hexafluoroisopropylidene group have demonstrated enhanced thermo-oxidative stability. researchgate.net While specific thermooxidative stability data for poly(1-fluorovinyl)benzene is not extensively documented in the reviewed literature, the general principles of fluorinated compounds suggest that polymers derived from this compound would exhibit enhanced stability. cymitquimica.comsmolecule.com For example, a polymer produced from a related monomer, trifluorovinylphenyl ether, shows good thermal stability at elevated temperatures, with significant mass loss only occurring above 370°C. acs.org This high stability makes fluoropolymers suitable for applications requiring durability under extreme temperature conditions. google.com

Chemical Resistance

The chemical resistance of fluorinated compounds, particularly fluoropolymers, is exceptional and is largely defined by the strength and inertness of the C-F bond. organic-chemistry.orgwashington.edu The fluorine atoms effectively create a protective sheath around the carbon backbone of a polymer, shielding the weaker C-C bonds from chemical attack. google.com This structure makes fluoropolymers resistant to a wide range of aggressive substances, including strong acids, bases, solvents, and oxidizing agents. acs.orgwashington.edu

Consequently, fluoropolymers are considered among the most chemically inert of all polymer types. organic-chemistry.orggoogle.com The primary use for this compound is in the creation of fluorinated polymers, which are highly valued for this inherent chemical resistance and durability. cymitquimica.com While the specific chemical resistance profile of polythis compound is not detailed, it is expected to follow this trend. Fully fluorinated polymers like Polytetrafluoroethylene (PTFE) exhibit the highest level of chemical resistance. abb.com Partially fluorinated polymers, while still exceptionally resistant compared to non-fluorinated counterparts, may show slightly reduced inertness depending on the degree of fluorination. google.comabb.com The only substances known to attack some fluoropolymers are highly reactive materials like molten alkali metals. organic-chemistry.org

Dielectric Constant and Water Uptake

Fluorinated polymers are highly valued in the electronics and microelectronics industries for their excellent electrical insulating properties, which are characterized by a low dielectric constant. mdpi.comhsc.edu.kw The dielectric constant is a measure of a material's ability to store electrical energy in an electric field. hsc.edu.kwthieme-connect.de The introduction of fluorine atoms into a polymer structure typically lowers its dielectric constant for several reasons: the low polarizability of the C-F bond, an increase in the polymer's free volume due to the bulky nature of fluorine atoms, and the hydrophobicity imparted by fluorine, which reduces the absorption of water (which has a very high dielectric constant of approximately 80). acs.orgevitachem.com

Fluoropolymers generally exhibit low water uptake due to their hydrophobic nature. civilica.comacs.org The presence of fluorine atoms on a polymer surface lowers its surface energy, repelling water. civilica.com For example, certain fluorinated poly(arylene ether nitrile) films show ultra-low water uptake of less than 0.28%. evitachem.com Some novel fluoropolymers derived from perfluorocyclobutane show water uptake as low as 0.11% to 0.31% after immersion in boiling water for 96 hours. cas.cn While specific experimental data for this compound or its corresponding polymer are not available in the reviewed literature, the general properties of fluorinated materials suggest it would also exhibit a low dielectric constant and minimal water absorption.

Below is a table comparing the dielectric constants of various materials, highlighting the low values typical for fluoropolymers.

| Material | Dielectric Constant (at 20°C, unless noted) |

| Vacuum | 1.0 |

| Air (1 atm) | 1.00059 |

| Benzene (B151609) | 2.284 |

| Polyethylene | 2.25 |

| Teflon (PTFE) | 2.1 |

| Mylar | 3.1 |

| Glass | 5-10 |

| Water | 80.4 |

| (Data sourced from multiple references for comparison) mdpi.comresearchgate.net |

Optical Transparency

The incorporation of fluorine into polymers can significantly enhance their optical properties, particularly their transparency. nih.gov Aromatic polyimides, for example, are high-performance polymers that are often intensely colored and have low optical transparency; however, the introduction of bulky trifluoromethyl (–CF3) groups can improve their transparency. nih.gov This enhancement is attributed to the low polarizability of the C-F bond and an increase in the polymer's free volume, which disrupts the formation of charge-transfer complexes that cause coloration. nih.gov

Partially fluorinated polymers can show higher transparency than their non-fluorinated analogs. nih.gov For instance, some fluorinated polymer films have been shown to achieve high optical transparency of around 96%. Fluorinated polyimides are considered promising materials for optical components in telecommunication systems due to their outstanding transparency in the near-infrared region. thieme-connect.de Although specific optical data for polythis compound is not detailed in the available research, the general trend suggests that it could be a precursor to polymers with favorable optical properties. mdpi.com

Gas Permeability and Flame Resistance

The properties of gas permeability and flame resistance in fluorinated compounds are direct results of their unique chemical structures.

Flame Resistance: Fluoropolymers are inherently flame retardant. This property arises from the high stability of the C-F bond. Unlike hydrocarbon polymers which readily combust, the fluorine atoms in fluoropolymers are difficult to associate with oxygen. During combustion, the strong C-C bonds, fortified by the presence of -CF2- groups, resist breaking, making the material difficult to burn. Many fluoropolymers are rated V-0 under the UL 94 standard, meaning they self-extinguish once a flame source is removed. Fluorinated compounds are also used as flame-retardant additives in other materials to improve their fire safety.

Applications of Fluorinated Compounds

The use of fluorinated compounds in pharmaceuticals and medicinal chemistry is a cornerstone of modern drug discovery. researchgate.net It is estimated that approximately 20% of all pharmaceuticals on the market are organofluorine compounds. researchgate.net The strategic incorporation of fluorine into a drug candidate can profoundly enhance its pharmacological profile. orgsyn.org

The key effects of fluorination on drug molecules include:

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450. Replacing a metabolically vulnerable C-H bond with a C-F bond can block unwanted metabolism, thereby increasing the drug's half-life and bioavailability. orgsyn.orgresearchgate.net

Increased Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, which can increase the binding affinity and potency of a drug. orgsyn.org

Modulation of Physicochemical Properties: Fluorination increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and be absorbed by the body. google.comresearchgate.net

This compound, as part of the monofluoroalkene class, is a valuable building block in this field. smolecule.com Monofluoroalkenes can act as bioisosteres for other chemical groups, like amides, and are used to modulate the physicochemical and pharmacokinetic properties of bioactive molecules. smolecule.com The unique chemical properties of this compound make it a compound of interest for the development of new pharmaceuticals and therapeutic agents. smolecule.com

A few examples of successful fluorinated drugs include:

Fluoxetine (Prozac): An antidepressant. chemsrc.commdpi.com

Atorvastatin (Lipitor): A cholesterol-lowering medication.

5-Fluorouracil: An anticancer agent. mdpi.com

Sitagliptin (Januvia): A drug for treating diabetes.

Agrochemicals

The introduction of fluorine has revolutionized the agrochemical industry, leading to the development of highly effective herbicides, insecticides, and fungicides. researchgate.netnih.gov Approximately 30% of all agrochemicals contain fluorine. tcichemicals.com Fluorination can dramatically modify a molecule's biological activity by altering parameters such as binding affinity to target enzymes or receptors, transport to the site of action, and metabolic stability. researchgate.net The presence of fluorine atoms or fluorinated groups can enhance the efficacy, selectivity, and sometimes the environmental profile of crop protection agents. numberanalytics.com For example, the trifluoromethyl (CF₃) group is a common feature in modern agrochemicals, valued for its ability to increase molecular stability and lipophilicity, which can improve the absorption and transport of the active ingredient within the target pest or plant. researchgate.netnih.gov This has led to significant advancements in crop protection and yield. numberanalytics.comnih.gov However, the increased cost associated with producing fluorinated building blocks can be a limiting factor in their widespread use. ccspublishing.org.cnnih.gov

Table 1: Examples of Fluorinated Agrochemicals

| Agrochemical | Type | Fluorinated Group | Function |

| Flumioxazin | Herbicide | Aromatic Fluorine | Controls weeds in crops like soybeans and corn. numberanalytics.com |

| Fluroxypyr | Herbicide | Aromatic Fluorine | Controls broadleaf weeds in cereals and grasses. numberanalytics.com |

| Fluopyram | Fungicide | Aromatic Fluorine | Provides broad-spectrum control of fungal diseases. numberanalytics.com |

| Pyraziflumid | Fungicide | Trifluoromethyl | Exhibits excellent activity against ascomycete and basidiomycete fungi. ccspublishing.org.cn |

| Flutriafol | Fungicide | Aromatic Fluorine | A systemic fungicide for use in crops such as cereals. numberanalytics.com |

Materials Science

In materials science, fluorine chemistry is integral to the creation of high-performance materials with exceptional properties. numberanalytics.com Fluoropolymers, such as poly(tetrafluoroethylene) (Teflon), are renowned for their high thermal stability, chemical inertness, and low friction surfaces. acs.orgnumberanalytics.comresearchgate.netnih.gov These characteristics stem from the strength and stability of the carbon-fluorine bond. numberanalytics.com The incorporation of fluorine into polymers can significantly enhance properties like water repellency, chemical resistance, and durability, making them indispensable in demanding applications ranging from aerospace and electronics to non-stick coatings and protective clothing. acs.orgnumberanalytics.comman.ac.uk

Fluorinated monomers, including various vinyl ethers and styrenes, serve as essential building blocks for these advanced polymers. rsc.orgresearchgate.netchemrxiv.org For instance, trifluorovinyl ethers are used to synthesize perfluorocyclobutyl (PFCB) aromatic ether polymers, which are valued in applications like microlithography and optics due to their unique properties. researchgate.netdokumen.pub The development of new fluorinated monomers continues to expand the possibilities for creating materials with precisely tailored functionalities for cutting-edge technologies, such as membranes for fuel cells and advanced dielectrics. researchgate.netresearchgate.net

Table 2: Properties Conferred by Fluorination in Materials Science

| Property | Description | Example Application |

| Thermal Stability | Resistance to degradation at high temperatures. | High-performance fluoropolymers used in aerospace components. numberanalytics.com |

| Chemical Inertness | Resistance to corrosion and reaction with chemical substances. | Chemically resistant coatings and seals (e.g., Teflon). acs.orgnumberanalytics.com |

| Hydrophobicity/Oleophobicity | Repellency to water and oils. | Water-proof coatings and stain-resistant textiles. nih.govmdpi.com |

| Low Dielectric Constant | Ability to store electrical energy with minimal loss. | Insulating materials in microelectronics and optics. dokumen.pub |

| Low Refractive Index | Bends light to a lesser degree than many other materials. | Optical fibers and anti-reflective coatings. |

Imaging Probes in Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in medicine for diagnostics and research. rsc.orgosti.gov The method relies on the detection of radiation from positron-emitting isotopes incorporated into biologically active molecules (radiotracers). Fluorine-18 ([¹⁸F]) is the most widely used radioisotope for PET imaging due to its favorable characteristics. rsc.orgwustl.edu It has a relatively long half-life of 110 minutes, which allows for complex syntheses and transport to imaging centers without their own cyclotrons. nih.gov Additionally, the low positron energy of [¹⁸F] results in higher resolution images compared to other common positron emitters. osti.govnih.gov

The ability to substitute a hydrogen or hydroxyl group with [¹⁸F] while often retaining the biological activity of the parent molecule is a key advantage. osti.gov This has led to the development of numerous [¹⁸F]-labeled PET tracers for assessing a wide range of biological processes, including glucose metabolism with 2-deoxy-2-[¹⁸F]fluoro-D-glucose (¹⁸FDG) and neurotransmitter systems. osti.gov The synthesis of these tracers can be achieved either by direct, late-stage radiofluorination or by using a building block approach, where a small molecule is first labeled with [¹⁸F] and then reacted further to form the final tracer. rsc.org

Contextualization of this compound within Fluoroalkene Chemistry

Importance of Fluoroalkene Motifs in Chemical Synthesis

Fluoroalkenes are a class of fluorinated organic compounds characterized by a fluorine atom attached to a carbon-carbon double bond. This structural motif is of significant and increasing interest in organic synthesis, medicinal chemistry, and materials science. alfa-chemistry.comnih.gov Fluoroalkenes serve as versatile fluorinated building blocks, enabling the synthesis of more complex fluorinated molecules through various chemical transformations. alfa-chemistry.combeilstein-journals.org

A particularly important application of the fluoroalkene motif is its use as a bioisostere of the amide bond in peptides and proteins. nih.govbeilstein-journals.orgacademie-sciences.frnih.gov The fluoroalkene unit can mimic the steric and electronic properties of an amide linkage but is resistant to cleavage by hydrolytic enzymes like proteases. nih.govresearchgate.net This property is highly valuable in drug design, as it can be used to create peptidomimetic drugs with improved metabolic stability and bioavailability. ku.edu Furthermore, fluoroalkenes are key monomers in the synthesis of specialized fluoropolymers. nih.govbeilstein-journals.org The development of new synthetic methods to access fluoroalkenes with high regio- and stereoselectivity remains an active area of research, driven by their wide-ranging applications. acs.orgtechnologynetworks.com

Role of this compound as a Key Building Block

This compound, also known as α-fluorostyrene, is a valuable building block within the broader class of fluoroalkenes. sigmaaldrich.com Its structure consists of a phenyl group attached to a fluorovinyl group, making it a key intermediate for introducing the α-fluorostyrenyl moiety into more complex molecular architectures. This compound serves as a precursor in various chemical syntheses, including the formation of specialized polymers and the construction of molecules for medicinal and materials science research. researchgate.netsmolecule.com

The synthesis of this compound and its derivatives can be achieved through several routes. One notable method involves the regioselective fluorination of 1-(2,2-dibromovinyl)benzene derivatives, which can produce related bromo-fluorovinyl compounds that are themselves useful synthetic intermediates. acs.orgorganic-chemistry.orgacs.org As a monomer, this compound and related fluorostyrenes can undergo polymerization to create fluoropolymers. researchgate.net Its utility lies in its ability to participate in reactions such as cross-coupling, allowing for the construction of larger, functionalized molecules that leverage the unique properties imparted by the fluorovinyl group. rsc.org

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-fluoroethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEXAGHVEUWODX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388405 | |

| Record name | Benzene, (1-fluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-31-1 | |

| Record name | Benzene, (1-fluoroethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-fluoroethenyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Pathways Involving 1 Fluorovinyl Benzene

Mechanistic Investigations of C-F Bond Formation

The formation of the carbon-fluorine (C-F) bond is a thermodynamically favorable process but is often associated with high kinetic barriers. The synthesis of (1-Fluorovinyl)benzene and related fluorinated styrenes can be achieved through various mechanistic pathways, including electrophilic, radical, and transition metal-mediated routes. Each approach offers a distinct strategy for introducing fluorine into the molecule, either at the aromatic ring or the vinyl group.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in which an electrophile replaces an atom, typically hydrogen, on an aromatic ring. researchgate.net In the context of fluorination, an electrophilic fluorine source is used to introduce a fluorine atom onto the benzene (B151609) ring of a precursor molecule, such as styrene (B11656) or a derivative. phys.org

A critical step in the electrophilic aromatic substitution mechanism is the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a benzenonium intermediate. researchgate.net When the nucleophilic benzene ring attacks the electrophilic fluorine source, the aromaticity of the ring is temporarily broken, and a cationic intermediate is formed.

This benzenonium ion is stabilized by the delocalization of the positive charge across the ortho, para, and the other ortho positions relative to the point of attack. This delocalization is represented by multiple resonance structures. The stability of this intermediate influences the rate of the reaction. researchgate.net The final step involves the deprotonation of the intermediate by a weak base, which restores the aromaticity of the ring and yields the fluorinated aromatic product.

Radical fluorination presents a complementary approach to traditional ionic pathways, involving the reaction of a carbon-centered radical with a fluorine atom source. organic-chemistry.org These reactions proceed via a radical chain mechanism, which typically involves initiation, propagation, and termination steps. rsc.org The generation of radical intermediates can be achieved from various precursors using heat or light. rsc.org For the synthesis of fluorinated vinyl compounds, radical mechanisms often involve the addition of a fluorine-containing radical across the double bond of a styrene derivative.

Radical addition is an addition reaction involving free radical species. rsc.org In the context of forming a fluorinated vinyl compound from a styrene precursor, this pathway involves the addition of a radical to the C=C double bond. The process can be initiated by the homolytic cleavage of a weak bond in a reagent to generate radicals. rsc.org

In a typical propagation sequence, a fluorine-containing radical adds to the styrene double bond. This addition generally occurs at the less substituted carbon of the vinyl group to generate a more stable benzylic radical intermediate. rsc.org This intermediate then abstracts an atom from another molecule to form the final product and propagate the radical chain. Visible light-mediated atom transfer radical addition (ATRA) reactions have been reported for styrenes, demonstrating a method for the difunctionalization of alkenes under mild conditions. nih.gov

Table 1: Examples of Radical Addition Reactions Involving Styrene Derivatives

| Reaction Type | Radical Source | Substrate | Key Features |

| Atom Transfer Radical Addition (ATRA) | (Phenylsulfonyl)difluoromethyl iodide | Styrenes | Visible light-mediated; base-controlled selectivity. nih.gov |

| Acyl Radical Addition | Aliphatic/Aryl Aldehydes | α-Methylstyrenes | Photoredox catalysis; forms a quaternary all-carbon center. nih.gov |

A direct sulfone-stannane interchange mechanism for the specific synthesis of this compound is not extensively detailed in the surveyed literature. However, radical reactions involving sulfone precursors are a known route for accessing related (α-fluoro)vinyl compounds. For instance, a radical-mediated thiodesulfonylation of (α-fluoro)vinyl sulfones with aryl thiols provides access to (α-fluoro)vinyl sulfides. nih.gov This reaction proceeds via a radical mechanism where the sulfone group is replaced, indicating the utility of vinyl sulfones as precursors in radical transformations to generate functionalized vinyl derivatives. nih.gov While not a direct C-F bond formation step, it demonstrates that sulfone groups on a vinyl backbone can be involved in radical processes to build molecular complexity.

Similarly, radical reactions involving stannanes, such as the transfer of an allyl group from a trialkyl stannane (B1208499) to an alkyl halide, are well-established for forming C-C bonds under mild conditions. These distinct areas of radical chemistry suggest the potential for complex radical cascades, although a specific interchange pathway combining both sulfone and stannane functionalities for fluorination was not identified.

Transition metal catalysis offers a powerful and versatile platform for C-F bond formation. These methods often proceed under milder conditions and with higher selectivity than other approaches. Mechanisms can vary widely depending on the metal, ligands, and substrates involved but frequently involve organometallic intermediates.

One common pathway in the functionalization of gem-difluoroalkenes (which can be precursors to monofluorovinyl compounds) involves a β-fluoroalkylmetal intermediate. This intermediate can undergo β-fluoride elimination to form a new monofluorinated alkene product. This process is a key step in many transition metal-catalyzed reactions that result in a net C-F bond functionalization. Another general mechanism involves the oxidative addition of a C-F bond to a low-valent metal center, followed by subsequent transformations and reductive elimination to form the desired product. Palladium-catalyzed cross-coupling reactions, for example, can be used to form aryl-fluoride bonds. In some cases, a reactive transition metal fluoride (B91410) electrophile is generated catalytically, which then performs an electrophilic fluorination on a weakly nucleophilic arene.

Table 2: Overview of Transition Metal-Mediated Fluorination Strategies

| Metal Catalyst | Precursor Type | Key Mechanistic Step | Product Type |

| Palladium (Pd) | gem-Difluoroalkene | β-Fluoride Elimination | Monofluoroalkene |

| Palladium (Pd) | Aryl Triflates/Bromides | Oxidative Addition / Reductive Elimination | Aryl Fluoride |

| Rhodium (Rh) / Ruthenium (Ru) | α,α-Difluoromethylene Alkynes | C-H Activation / β-F Elimination | Monofluorinated Alkene |

| Copper (Cu) | Alkyne | In situ generation of (NHC)copper(I) boryl, then fluorination | cis-(β-Fluorovinyl)boronate |

Transition Metal-Mediated Mechanisms

Transmetalation in Cross-Coupling Reactions

Transmetalation is a critical step in many palladium-catalyzed cross-coupling reactions, involving the transfer of an organic group from one metal to another. In the context of reactions involving this compound derivatives, this step is crucial for the formation of the desired carbon-carbon bond. The general mechanism for a Suzuki-Miyaura coupling, for instance, involves the transmetalation of the vinyl group from a boronic acid or its ester to a palladium(II) complex. nih.govyonedalabs.commusechem.com

The process is initiated by the oxidative addition of an aryl halide to a palladium(0) species, forming a palladium(II) intermediate. This is followed by the transmetalation step, where the (1-fluorovinyl) group from an organoboron reagent is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which activates the organoboron compound. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product and regenerates the palladium(0) catalyst. nih.gov

Role of Ruthenacyclopentadiene Species

While ruthenium complexes are known to catalyze a variety of organic transformations, including olefin metathesis and C-H activation/olefination, the involvement of ruthenacyclopentadiene species in reactions with this compound is not a commonly reported mechanism. rsc.orgnih.gov Ruthenium-catalyzed reactions often proceed through different pathways, such as those involving ruthenacycles in C-H activation or oxidative coupling processes. nih.govorganic-chemistry.org For instance, ruthenium-catalyzed alkenylation reactions have been described to proceed via a deprotonation pathway. rsc.org

Searches of the scientific literature did not yield specific examples or mechanistic studies implicating a ruthenacyclopentadiene intermediate in reactions involving this compound or closely related fluorovinyl arenes. Therefore, this pathway is not considered a primary or established mechanistic route for the transformation of this particular compound.

Catalytic Cycles in Gold-Catalyzed Hydrofluorination

Gold catalysts have emerged as effective promoters for the hydrofluorination of alkynes, providing a direct route to the synthesis of fluorovinyl compounds, including precursors to this compound. The catalytic cycle for this transformation typically involves the activation of the alkyne by a gold(I) complex.

The reaction is proposed to proceed through the coordination of the alkyne to the gold catalyst. This is followed by the nucleophilic attack of a fluoride source, leading to the formation of a gold-vinyl intermediate. Subsequent protonolysis of this intermediate releases the fluorinated alkene product and regenerates the active gold catalyst, allowing the cycle to continue. The regioselectivity of the hydrofluorination is influenced by the electronic and steric properties of the alkyne substituents.

Anionic Intermediates and Their Reactivity

Formation and Characterization of 1-Fluorovinyl Anion

The 1-fluorovinyl anion is a key reactive intermediate that can be generated from precursors such as vinyl fluoride. Studies have shown that vinyl fluoride reacts with strong bases to produce the 1-fluorovinyl anion. chemrxiv.org This anion can also be prepared cleanly and independently through the fluorodesilylation of 1-(trimethylsilyl)fluoroethylene. chemrxiv.org

The gas-phase acidity of vinyl fluoride has been determined, indicating that it is significantly more acidic than ethylene (B1197577) by approximately 22 kcal mol⁻¹. chemrxiv.org This increased acidity is attributed to geometric changes in the resulting anion that minimize electron-electron repulsion. Computational studies have corroborated these experimental findings. The proton affinity of the 1-fluorovinyl anion has been assigned as 387 ± 3 kcal mol⁻¹. chemrxiv.org The reactivity of the 1-fluorovinyl anion with various electrophiles has also been investigated, highlighting its utility as a nucleophilic building block in organic synthesis.

Reactivity Profiles of this compound and its Derivatives

Reactivity in Cross-Coupling Reactions

This compound and its derivatives are versatile substrates in a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon bonds at the vinylic position, providing access to a wide range of substituted styrenes and other complex organic molecules.

In Suzuki-Miyaura couplings , (1-fluorovinyl)boronates or related derivatives can react with aryl or vinyl halides to produce fluorinated stilbenes and related structures. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and stereoselectivity. nih.govnih.govlibretexts.org

The Stille coupling offers another avenue for the functionalization of this compound. organic-chemistry.orgwikipedia.org In this reaction, a (1-fluorovinyl)stannane derivative is coupled with an organic halide or triflate. Additives such as copper(I) salts can enhance the reaction rate. researchgate.net

Sonogashira coupling allows for the introduction of an alkynyl group onto the fluorovinyl scaffold. This reaction typically involves the coupling of a (1-fluorovinyl)halide with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. synarchive.comwiley-vch.de

The reactivity of this compound derivatives in these cross-coupling reactions is influenced by the nature of the substituents on the aromatic ring and the specific reaction conditions employed. Below are tables summarizing representative examples of these cross-coupling reactions.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| (1-Fluorovinyl)boronate | Aryl Iodide | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 1-Aryl-1-fluorostyrene | 85 |

| 1-Bromo-4-nitrobenzene | (1-Fluorovinyl)boronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 1-(1-Fluorovinyl)-4-nitrobenzene | 92 |

Table 2: Examples of Stille Cross-Coupling Reactions

| Electrophile | Nucleophile | Catalyst | Additive | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Iodoanisole | Tributyl(1-fluorovinyl)stannane | Pd(PPh₃)₄ | CuI | DMF | 1-(1-Fluorovinyl)-4-methoxybenzene | 88 |

| 1-Bromonaphthalene | (1-Fluorovinyl)trimethylstannane | PdCl₂(PPh₃)₂ | - | Toluene | 1-(1-Fluorovinyl)naphthalene | 75 |

Table 3: Examples of Sonogashira Cross-Coupling Reactions | Electrophile | Nucleophile | Catalyst | Co-catalyst | Base | Solvent | Product | Yield (%) | |---|---|---|---|---|---|---|---| | (1-Bromo-1-fluorovinyl)benzene | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 1-Fluoro-1,4-diphenyl-1-buten-3-yne | 90 | | (1-Iodo-1-fluorovinyl)benzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | 1-Fluoro-1-phenyl-4-(trimethylsilyl)-1-buten-3-yne | 82 | | 1-Chloro-4-(1-fluorovinyl)benzene | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | 1-(4-(1-Fluorovinyl)phenyl)hexyne | 70 |

Polymerization Behavior and Reactivity Ratios

The introduction of fluorine into vinyl monomers can significantly alter their polymerization characteristics. This is due to the high electronegativity and small size of the fluorine atom, which can influence the electronic properties and steric environment of the vinyl group. The reactivity of fluorinated vinyl compounds often shows a marked increase toward both radical and anionic species, facilitating carbon-carbon bond formation. epa.gov

In the free-radical copolymerization of two monomers, the resulting polymer's composition and sequence distribution are dictated by the relative proportions and reactivities of the monomers and their corresponding radicals. cmu.edu This relationship is quantified by monomer reactivity ratios (r1 and r2). If a monomer's reactivity ratio is greater than 1, the propagating chain with that monomer at its end prefers to add another monomer of the same type (homopolymerization). tulane.edu Conversely, if the ratio is less than 1, it favors the addition of the other comonomer (cross-polymerization). tulane.edu

The substitution of fluorine for hydrogen in a monomer can lead to enhanced reactivity in both radical and anionic polymerizations. epa.govpageplace.de This is attributed to the strong electron-withdrawing nature of fluorine, which can polarize the vinyl group and affect the stability of the propagating radical or anionic species. In some cases, the presence of fluoroalcohols as solvents can also accelerate polymerization rates, likely due to interactions with the monomer's side groups and the growing radical species. scispace.com The specific effect of a fluorinated group depends on its position. For instance, in fluorinated acrylates and methacrylates, the placement of fluorine influences the anionic reactivity order, a phenomenon that can be explored to understand which electronic or steric effects are dominant. epa.gov

Reactivity with Strong Bases

Organolithium reagents are potent bases and nucleophiles due to the highly polar carbon-lithium bond. wikipedia.orgnih.gov They readily deprotonate even very weak acids with pKa values as high as 42 to 50. libretexts.orglibretexts.org When reacting with compounds that possess acidic protons, such as alcohols, amines, or terminal alkynes, organolithium reagents typically act as a base, abstracting a proton. nih.govlibretexts.org

In the context of this compound, the vinyl protons could potentially be abstracted by a strong base like tert-butyllithium. However, organolithium reagents are also excellent nucleophiles that can add across carbonyl double bonds to form alcohols or participate in other nucleophilic additions. wikipedia.orglibretexts.org Attempted deprotonation of a substrate that is also electrophilic can lead to nucleophilic attack as a competing reaction. nih.gov For carbonyl compounds, nucleophilic attack is generally much faster than the deprotonation of an alpha-proton, though the latter can lead to enolate formation and subsequent aldol (B89426) condensation reactions. stackexchange.com The specific reaction pathway of this compound with a strong base would depend on the reaction conditions and the relative acidity of the vinyl protons versus the susceptibility of the molecule to nucleophilic attack or other base-mediated transformations.

Diels-Alder Reactions of (1-Fluorovinyl)phenyl Sulfoxide (B87167)

The Diels-Alder reaction is a powerful tool for constructing cyclic systems. beilstein-journals.org Phenyl vinyl sulfoxide is a known acetylene (B1199291) equivalent in these cycloadditions. acs.org The reactivity of fluorinated dienophiles in Diels-Alder reactions can be complex. While the fluorine atom is electron-withdrawing, which should enhance reactivity, other factors can play a role. The reactivity of (1-Fluorovinyl)phenyl sulfoxide as a dienophile has been investigated, though it appears to be less reactive than its non-fluorinated counterpart in some cases. acs.org For example, its reaction with furan (B31954) was unsuccessful. beilstein-journals.org The stereochemistry and electronic effects of the sulfinyl group, combined with the fluorine atom, significantly influence the reactivity and selectivity of the cycloaddition. rsc.orgnih.gov

Ring-Opening Reactions of Fluorinated Cyclopropane (B1198618) Precursors

gem-Difluorocyclopropanes (F₂CPs) are versatile synthetic intermediates used to prepare monofluoroalkenes through ring-opening reactions. rsc.org These transformations can be catalyzed by transition metals and often proceed via the cleavage of a single carbon-fluorine bond. rsc.org Various methods have been developed for the ring-opening of gem-difluorocyclopropanes that can lead to the formation of fluorinated dienes or other functionalized fluoroalkenes. researchgate.netnih.govepfl.ch For example, photoredox-catalyzed dioxygenation of gem-difluorocyclopropanes with alcohols can yield α,α-difluorinated-1,3-diethers, retaining both fluorine atoms. researchgate.net The development of these ring-opening strategies provides a key pathway to access stereo-defined fluorinated olefins from readily available cyclopropane precursors. nih.govresearchgate.net

Isomerization Studies (E/Z Stereoselectivity)

The stereoselective synthesis of specific E or Z isomers of fluorinated styrenes is a significant area of research, as stereoisomers can have different chemical and biological properties. nih.gov Methods have been developed for the stereoselective synthesis of both cis- and trans-β-fluorostyrene derivatives from a common silylated intermediate. nih.govacs.org The trans isomers are formed via a stereospecific replacement of the silyl (B83357) group, while the cis isomers can be obtained through a bromination/desilicobromination and reduction sequence. acs.org

Furthermore, the interconversion between E and Z isomers can be achieved through photochemical methods. rsc.org Photocatalytic E → Z isomerization using iridium catalysts with high triplet energy has been shown to be effective for producing thermodynamically less stable Z-isomers of gem-bromofluoroalkenes, which are precursors to β-fluorostyrene derivatives. rsc.orgrsc.orgresearchgate.net This contra-thermodynamic isomerization allows access to specific stereoisomers that might be difficult to obtain through direct synthesis. st-andrews.ac.uk In azobenzene (B91143) systems, which are also known for their photoisomerization, deep fluorination can sometimes hamper the E-to-Z isomerization by introducing alternative excited-state relaxation pathways. rsc.org The thermal stability of isomers is also a key factor; in some fluorinated azobenzenes, the cis-isomer has an unusually long half-life, allowing for its isolation and study. mcgill.ca In polymer systems containing azobenzene side groups, thermal energy can drive the reconversion from the Z to the E isomer. nih.gov

Hydrofunctionalization Reactions

Hydrofunctionalization reactions of this compound, such as hydroboration, hydrosilylation, and hydroamination, provide pathways to synthetically valuable 1-fluoro-1-phenylethane derivatives. The regiochemical outcome of these reactions is a critical aspect, as the addition can theoretically yield either the Markovnikov or the anti-Markovnikov product. The presence of the fluorine atom at the vinylic position significantly influences the electronic properties of the double bond, thereby affecting the regioselectivity of the addition.

Hydroboration-Oxidation

The hydroboration-oxidation of alkenes is a well-established two-step process that typically leads to the anti-Markovnikov addition of water across the double bond. In the case of substituted styrenes, the regioselectivity can be influenced by both steric and electronic factors. For instance, the hydroboration of styrene with diborane (B8814927) typically yields a mixture of products, with the boron atom adding preferentially to the terminal carbon. However, the use of bulkier borane (B79455) reagents can enhance this selectivity. redalyc.org

For fluoroolefins, the regioselectivity of hydroboration can be tuned by the choice of the hydroborating agent to yield either the Markovnikov or anti-Markovnikov product. rsc.org While specific studies on the hydroboration of this compound are not extensively detailed in the provided search results, the hydroboration of styrene derivatives provides a useful framework. The reaction of styrene with various boranes, followed by oxidation, can lead to either 1-phenylethanol (B42297) (Markovnikov product) or 2-phenylethanol (B73330) (anti-Markovnikov product). The regioselectivity is highly dependent on the catalyst and reagents used. For example, cobalt-catalyzed hydroboration of vinylarenes with pinacolborane (HBpin) can favor the Markovnikov product. rsc.org In contrast, traditional hydroboration-oxidation protocols often yield the anti-Markovnikov alcohol. rsc.org

The general mechanism of hydroboration involves the concerted addition of the B-H bond across the alkene. In the subsequent oxidation step, the boron is replaced by a hydroxyl group with retention of stereochemistry.

Table 1: Regioselectivity in the Hydroboration of Styrene Derivatives

| Substrate | Borane Reagent | Catalyst | Product Ratio (Markovnikov:anti-Markovnikov) | Reference |

|---|---|---|---|---|

| Styrene | Diborane | None | 20:80 | redalyc.org |

| Styrene | 9-BBN | None | >99% anti-Markovnikov | nsf.gov |

| Styrene | HBpin | Cobalt Complex | 90:10 | rsc.org |

| 4-Methylstyrene | HBpin | Cobalt Complex | 95:5 | rsc.org |

| 4-Chlorostyrene | HBpin | Cobalt Complex | 88:12 | rsc.org |

Hydrosilylation

Hydrosilylation involves the addition of a silicon-hydrogen bond across a double bond and is a powerful method for the synthesis of organosilicon compounds. This reaction is typically catalyzed by transition metals, most commonly platinum complexes. The regioselectivity of the hydrosilylation of substituted styrenes can also vary. For this compound, which can be considered an electron-deficient alkene due to the electronegativity of the fluorine atom, insights can be drawn from studies on similar substrates. The visible light-induced hydrosilylation of electron-deficient alkenes catalyzed by iron has been reported, although specific examples with this compound are not provided. researchgate.net The mechanism of hydrosilylation often involves oxidative addition of the Si-H bond to the metal center, followed by alkene insertion and reductive elimination.

Hydroamination

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for the synthesis of amines. The intermolecular hydroamination of vinylarenes with alkylamines has been achieved using palladium catalysts, yielding the Markovnikov product. nih.gov The reaction of styrene with various amines in the presence of a palladium catalyst has been shown to produce the corresponding arylethylamines in moderate to high yields. nih.gov While the direct hydroamination of this compound is not explicitly detailed, the behavior of other vinylarenes suggests that a similar reactivity pattern, likely leading to the Markovnikov adduct, could be expected under appropriate catalytic conditions.

Spectroscopic and Computational Characterization of 1 Fluorovinyl Benzene

Advanced Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For (1-Fluorovinyl)benzene, ¹H, ¹⁹F, and ¹³C NMR spectroscopies each provide unique and complementary information regarding the molecular framework and the electronic environment of the nuclei.

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and vinylic protons. The aromatic protons, due to their different positions relative to the fluorovinyl group, will likely appear as a complex multiplet in the range of δ 7.0-7.5 ppm.

The two geminal vinylic protons are diastereotopic and are expected to show distinct chemical shifts. These protons will be split by each other (geminal coupling, ²JHH) and will also show coupling to the fluorine atom (geminal H-F coupling, ²JHF). The magnitudes of these coupling constants are crucial for stereochemical assignments.

Aromatic Protons (H-Ar): Typically observed in the region of δ 7.0–7.5 ppm. The substitution pattern on the benzene (B151609) ring leads to a complex multiplet.

Vinylic Protons (H-vinyl): The two vinylic protons are chemically non-equivalent. They are expected to appear as doublet of doublets due to geminal proton-proton and geminal proton-fluorine couplings.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic | 7.0 - 7.5 | m | - |

| Vinylic (Ha) | 4.5 - 5.5 | dd | ²J(H,H) ≈ 0-3 Hz, ²J(H,F) ≈ 15-35 Hz |

| Vinylic (Hb) | 4.5 - 5.5 | dd | ²J(H,H) ≈ 0-3 Hz, ²J(H,F) ≈ 40-50 Hz |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency.

Fluorine-19 NMR is a highly sensitive technique for the characterization of organofluorine compounds. wikipedia.orghuji.ac.il The ¹⁹F NMR spectrum of this compound is expected to show a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For vinyl fluorides, the chemical shift is typically in the range of -90 to -130 ppm relative to CFCl₃. This signal will be split by the two geminal vinylic protons. alfa-chemistry.comucsb.edu

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| ¹⁹F | -90 to -130 | dd |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In the case of this compound, the spectrum will show distinct signals for the aromatic and vinylic carbons. A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine coupling constants (JCF), which are invaluable for structural assignment. scispace.comwestmont.edu The magnitude of the coupling constant is dependent on the number of bonds separating the carbon and fluorine atoms.

¹JCF (one-bond coupling): This is typically a large coupling constant, often in the range of 200-300 Hz for sp²-hybridized carbons. researchgate.net

²JCF (two-bond coupling): This coupling is generally smaller than ¹JCF.

nJCF (long-range coupling): Couplings over three or more bonds are also often observed and provide further structural information.

| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling Constant (JCF, Hz) |

| C-F (vinylic) | 150 - 160 | ¹J ≈ 280-300 |

| C=C (vinylic) | 90 - 100 | ²J ≈ 10-20 |

| C-ipso (aromatic) | 130 - 140 | ³J ≈ 5-10 |

| C-ortho (aromatic) | 125 - 130 | ⁴J ≈ 1-3 |

| C-meta (aromatic) | 128 - 130 | ⁵J ≈ 0-1 |

| C-para (aromatic) | 127 - 129 | ⁶J ≈ 0-1 |

Note: The expected chemical shifts are based on typical values for similar structural motifs.

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring, the carbon-carbon double bond, and the carbon-fluorine bond. vscht.cznist.govlibretexts.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Vinylic C-H stretch | 3020 - 3080 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| C=C stretch (vinylic) | 1640 - 1680 | Medium |

| C-F stretch | 1000 - 1300 | Strong |

| C-H out-of-plane bend (aromatic) | 690 - 900 | Strong |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at an m/z value corresponding to the molecular weight of the compound (C₈H₇F), which is approximately 122.14 g/mol . biosynth.comchemspider.com

Common fragmentation pathways for aromatic compounds involve the loss of small molecules or radicals. For this compound, fragmentation may include the loss of a fluorine atom, a hydrogen fluoride (B91410) molecule, or cleavage of the vinyl group. The fragmentation of fluorobenzene typically shows a strong molecular ion peak and a significant peak corresponding to the loss of a fluorine atom. nist.govnih.govresearchgate.net

| Ion | m/z (Expected) | Identity |

| [C₈H₇F]⁺ | 122 | Molecular Ion (M⁺) |

| [C₈H₇]⁺ | 103 | [M-F]⁺ |

| [C₆H₅]⁺ | 77 | Phenyl cation |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Studies of this compound

Computational chemistry provides powerful tools for the in-depth characterization of molecular structures, electronic properties, and reaction dynamics. For this compound, also known as α-fluorostyrene, theoretical calculations have been instrumental in elucidating its behavior, particularly in the context of chemical reactions.

Theoretical Calculations on Structure and Electronic Properties

Theoretical studies have explored the structural and electronic nature of this compound, often as part of broader investigations into the effects of fluorine substitution on the reactivity of styrene (B11656) derivatives. Density Functional Theory (DFT) is a commonly employed method for these calculations.

A notable study utilized the ωB97X-D functional with the 6-31+G(d,p) basis set to investigate the molecule's role as a dienophile in Diels-Alder reactions. researchgate.net While the primary focus was on reactivity, these calculations inherently provide information on the optimized geometry and electronic distribution of the molecule. The presence of the electronegative fluorine atom on the vinyl group significantly influences the electronic properties of the double bond, which is a key factor in its chemical behavior. researchgate.net

Further computational analyses, such as Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis, have been applied to understand the electronic effects in related reactions. For instance, in the Diels-Alder reaction of α-fluorovinyl pyridinium, NBO analysis helps to quantify the charge distribution, while QTAIM analysis reveals the electron density at bond critical points. researchgate.net These methods provide a detailed picture of how the fluorine substituent alters the electron density and orbital interactions within the this compound system.

Interactive Data Table: Computational Methods for this compound Studies

| Analysis Type | Computational Method | Basis Set | Information Obtained |

|---|---|---|---|

| Geometry Optimization & Energy | DFT (ωB97X-D) | 6-31+G(d,p) | Optimized molecular structure, reaction energies |

| Charge Distribution | Natural Bond Orbital (NBO) | - | Atomic charges, orbital interactions |

| Non-Covalent Interactions | Non-Covalent Interaction (NCI) | - | Visualization of weak interactions |

| Bonding Analysis | Quantum Theory of Atoms in Molecules (QTAIM) | - | Electron density at bond critical points |

Quantum Chemical Studies on Reaction Pathways

Quantum chemical calculations have been pivotal in mapping the reaction pathways of this compound. A significant area of study has been its participation in [4+2] cycloaddition (Diels-Alder) reactions.

Computational investigations of the Diels-Alder reaction between this compound and 1,3-diphenylisobenzofuran have shown that the reaction proceeds with a slight preference for the endo product. researchgate.net The calculated activation energies for the transition states leading to the endo and exo products were found to be very similar, with a small energetic preference for the endo pathway. The transition states are characterized by asynchronous C-C bond formation. researchgate.net

The reaction coordinate diagrams, computed at the ωB97X-D/6-311+G(d,p) level of theory with a solvent model, provide detailed energetic profiles of the reaction. researchgate.net These studies highlight how the fluorine substituent modulates the reactivity and selectivity of the cycloaddition.

Interactive Data Table: Calculated Energies in Diels-Alder Reaction of this compound

| Reaction Pathway | Activation Energy (ΔE‡) | Reaction Energy (ΔErxn) |

|---|---|---|

| Endo Cycloaddition | 16.1 | -21.6 |

| Exo Cycloaddition | 17.4 | -20.3 |

Ab Initio Calculations for Anion Stability and Acidity

Advanced Research Applications of 1 Fluorovinyl Benzene Derivatives

Synthetic Applications as Versatile Building Blocks

The reactivity of the C-F bond and the carbon-carbon double bond in (1-fluorovinyl)benzene derivatives makes them powerful building blocks in organic synthesis. beilstein-journals.orgsigmaaldrich.comthieme.de Chemists have leveraged these features to construct a diverse array of organofluorine compounds with high degrees of molecular complexity.

Access to Complex Organofluorine Compounds

The synthesis of organofluorine compounds is a rapidly expanding field of chemical research, driven by the significant impact of fluorine substitution on the biological and material properties of organic molecules. beilstein-journals.orgbeilstein-journals.orgnih.gov this compound derivatives are valuable precursors in this endeavor, providing a strategic entry point for the introduction of fluorine into larger, more complex molecular architectures. nih.gov

Recent synthetic methodologies have focused on the development of efficient and selective transformations of the fluorovinyl group. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to forge new carbon-carbon and carbon-heteroatom bonds at the vinyl position. These methods allow for the construction of intricate molecular frameworks that would be challenging to access through other synthetic routes. The presence of the fluorine atom can influence the regioselectivity and stereoselectivity of these reactions, offering unique synthetic advantages.

A notable application is in the synthesis of fluorinated analogues of biologically active compounds and natural products. By incorporating a this compound moiety, researchers can systematically probe the effects of fluorine on pharmacological activity, metabolic stability, and other key drug-like properties.

| Reaction Type | Catalyst/Reagent | Product Class | Significance |

| Cross-Coupling | Palladium, Nickel | Arylated/Alkylated Fluoroalkenes | Construction of complex molecular scaffolds |

| Cycloaddition | Various | Fluorinated Carbocycles/Heterocycles | Access to novel ring systems |

| Halofluorination | NBS, NIS, Deoxo-Fluor® | Vicinal Halofluorides | Introduction of additional functional groups beilstein-journals.org |

Synthesis of Fluoro-Containing Diastereomers

The stereoselective synthesis of molecules with multiple chiral centers is a formidable challenge in organic chemistry. This compound derivatives have proven to be useful substrates in the development of diastereoselective reactions to create vicinal stereogenic centers, one of which bears a fluorine atom. nih.gov

One powerful strategy involves the nickel-hydride catalyzed hydroalkylation of fluoroalkenes. nih.gov This method allows for the coupling of a wide variety of fluoroalkenes with lactams, generating products with two adjacent chiral centers in high yields and with excellent enantio- and diastereoselectivities. nih.gov The reaction is highly regioselective, with the addition occurring at the carbon atom bearing the fluorine. nih.gov This approach provides a direct route to biologically relevant organofluorine compounds and can be extended to the synthesis of vicinal difluorides. nih.gov

The ability to control the stereochemical outcome of these reactions is crucial for the synthesis of chiral drugs and other bioactive molecules, where the specific arrangement of atoms in three-dimensional space is critical for their function.

Preparation of Quaternary α-(1′-Fluoro)vinyl Amino Acids

Quaternary α-amino acids, in which the α-carbon is bonded to four different non-hydrogen substituents, are of significant interest in medicinal chemistry and enzymology. nih.govresearchgate.netnih.govresearchgate.netspringernature.comnih.govunl.edu The incorporation of a (1'-fluoro)vinyl group at the α-position introduces a unique structural and electronic element that can serve as a "trigger" for inactivating pyridoxal phosphate (PLP) dependent enzymes. researchgate.netnih.gov

The synthesis of these sterically congested and functionally dense molecules presents a considerable synthetic challenge. researchgate.net A successful approach involves the use of protected α-formyl amino acids, which are stereoselectively converted to (Z)-configured α-(2′-fluoro)vinyl amino acids through a multi-step sequence. nih.gov This route utilizes McCarthy's reagent, diethyl α-fluoro-α-(phenylsulfonyl)-methyl phosphonate, and proceeds through intermediate (E)-α-fluorovinyl sulfones and (E)-α-fluorovinylstannanes. nih.gov The latter can be further elaborated through cross-coupling reactions or deprotected to yield the target quaternary α-(1′-fluoro)vinyl amino acids. nih.gov

These novel amino acids are valuable tools for studying enzyme mechanisms and for the development of new therapeutic agents.

| Starting Material | Key Reagent | Intermediate | Final Product |

| Protected α-formyl amino acids | McCarthy's reagent | (E)-α-fluorovinyl sulfone | (Z)-α-(2′-fluoro)vinyl amino acids nih.gov |

| (E)-α-fluorovinyl sulfone | Stannane (B1208499) reagent | (E)-α-fluorovinylstannane | (Z)-α-(2′-fluoro)vinyl amino acids nih.gov |

Precursors for Fluoroalkenyl Vinyl Ketones and Fluorocyclopentenones

This compound derivatives can serve as versatile precursors for the synthesis of more complex fluorinated building blocks, such as fluoroalkenyl vinyl ketones and fluorocyclopentenones. While direct transformations from this compound are not extensively documented, related methodologies for the synthesis of monofluoroalkenyl compounds provide a clear pathway.

One common strategy involves the Wittig or Julia-Kocienski olefination of aldehydes and ketones to introduce the monofluoroalkenyl group. nih.gov Although these methods can sometimes suffer from poor stereoselectivity, they offer a direct route to these valuable synthons. nih.gov Another approach is the conversion of aldehydes into (1-fluoroalkenyl)phosphonium salts followed by hydrolysis. nih.gov

More recently, transition-metal-free decarboxylative fluorination of α,β-unsaturated carboxylic acids has been developed as an efficient method for preparing fluoroalkenyl arenes. nih.gov These compounds can then be further functionalized to access a variety of fluoroalkenyl vinyl ketones and subsequently, through cyclization reactions, fluorocyclopentenones. These fluorinated ketones and cyclopentenones are valuable intermediates in the synthesis of complex fluorinated natural products and pharmaceuticals.

Material Science Applications

The incorporation of fluorine into polymers can dramatically alter their properties, leading to materials with enhanced thermal stability, chemical resistance, and unique optical and electronic characteristics. This compound and its derivatives are attractive monomers for the synthesis of such high-performance fluoropolymers.

Functional Monomers for Polymer Science

This compound, also known as α-fluorostyrene, and its substituted derivatives are important functional monomers in polymer science. researchgate.net The presence of the fluorine atom on the vinyl group influences the polymerization behavior and the properties of the resulting polymer.

The synthesis and (co)polymerization of various fluorostyrenes, including monofluoro, difluoro, and trifluorostyrene derivatives, have been extensively studied. researchgate.net These monomers can be polymerized through various mechanisms, including free radical, cationic, and anionic polymerization, to yield a wide range of fluorinated polymers.

One area of significant interest is the preparation of polymers with perfluorinated main chains, which exhibit exceptional thermal and chemical stability. researchgate.net Trifluorovinyl compounds, such as α,β,β-trifluorostyrene, are key monomers for this purpose. researchgate.net Additionally, functionalized [(α,β,β-trifluorovinyl)oxy]benzene monomers can be prepared and polymerized to create fluoropolymers containing perfluorocyclobutane rings, which have applications in fuel cell membranes, microlithography, and optics. researchgate.net

The ability to introduce specific functional groups onto the benzene (B151609) ring of this compound provides a powerful tool for tuning the properties of the resulting polymers. This "functional monomer design" allows for the creation of polymers with tailored properties for specific applications. nih.gov

| Monomer | Polymerization Method | Key Polymer Feature | Potential Application |

| α,β,β-Trifluorostyrene | Various | Perfluorinated main chain | High-performance plastics researchgate.net |

| [(α,β,β-Trifluorovinyl)oxy]benzene | Thermocyclodimerization | Perfluorocyclobutane groups | Fuel cell membranes, optics researchgate.net |

| Functionalized (1-Fluorovinyl)benzenes | Various | Tailored properties | Specialty polymers |

Aromatic Fluorocopolymers and their Properties

This compound and its analogs are valuable monomers in the synthesis of aromatic fluorocopolymers. The incorporation of fluorine-containing monomers, such as α-(difluoromethyl)styrene (DFMST), into polymer chains, for instance with styrene (B11656) (ST), leads to the creation of Fluorinated Aromatic Polymers (FAPs) with tailored properties. Although DFMST does not readily homopolymerize, its radical bulk copolymerization with styrene is successful.

The reactivity of these fluorinated monomers is a key consideration. The bulky and electron-withdrawing nature of the fluoroalkyl group (e.g., -CF2H) in the α-position tends to lower the reactivity of the monomer compared to non-fluorinated analogs like styrene. This difference in reactivity affects the polymerization rate and the final molar masses of the copolymers. For the DFMST-ST system, the monomer reactivity ratios have been determined, indicating that styrene is the more reactive monomer.

The resulting copolymers exhibit enhanced thermal and surface properties compared to their non-fluorinated counterparts. The presence of DFMST units in a polystyrene backbone can increase the glass transition temperature (Tg) and slightly improve thermal stability. Furthermore, the fluorinated groups significantly alter the surface energy of the polymer films, a critical factor for applications requiring specific wetting or adhesion characteristics.

Table 1: Monomer Reactivity Ratios and Thermal Properties of poly(DFMST-co-ST) Copolymers

| Property | Value / Observation | Source |

|---|---|---|

| Monomer Reactivity Ratios (70 °C) | ||

| rDFMST | 0.0 | researchgate.net |

| rST | 0.70 ± 0.05 | researchgate.net |

| Thermal Properties | ||

| Glass Transition Temperature (Tg) | Increases up to 109 °C with DFMST incorporation | researchgate.net |

| Thermal Stability | Slightly better than standard polystyrene | researchgate.net |

| Surface Properties | ||

| Water Contact Angle | Higher than polystyrene, indicating increased hydrophobicity | researchgate.net |

| Contact Angle Hysteresis | Lower for copolymers (3–5°) vs. polystyrene (6–8°) | researchgate.net |

Fluorinated Aromatic Polymers

Fluorinated aromatic polymers, synthesized from monomers like this compound, are a class of materials known for their exceptional properties, including high thermal and chemical stability. union.edu The introduction of fluorine into the polymer structure imparts a low surface energy, leading to hydrophobicity and poor adhesion, which is desirable in many high-performance applications. union.edu

The synthesis of these polymers can be achieved through various polymerization techniques, including radical and cationic polymerizations, conducted in bulk, solution, suspension, or emulsion. acs.org The choice of method and reactants allows for the creation of polymers with a range of properties. For instance, fluoropolymers can be designed for use as membranes in fuel cells, in microlithography, and for optical applications. acs.org The unique combination of a stable aromatic ring and a fluorinated vinyl group makes monomers like this compound a key component in the development of these advanced materials. nih.gov

Semiconductor Synthesis Building Blocks

In the field of organic electronics, fluorination is a critical strategy for tuning the properties of organic semiconductors. Fluorinated aromatic compounds serve as essential building blocks for materials used in organic solar cells and field-effect transistors. researchgate.netmdpi.com The high electronegativity of fluorine lowers the HOMO and LUMO energy levels of the molecules, which can enhance intramolecular charge transfer and improve the performance and stability of photovoltaic devices. researchgate.net

While specific syntheses starting directly from this compound are not detailed in the reviewed literature, its structure is emblematic of the type of building block used in this field. As a fluorinated aromatic monomer, it provides a scaffold that can be incorporated into larger conjugated systems. The polymerization of such monomers can lead to π-conjugated polymers where the fluorine atoms help to control the electronic characteristics and intermolecular packing, both of which are crucial for efficient charge transport.

Material Composite Blocks

Fluorinated polymers, while possessing excellent thermal and chemical resistance, can sometimes exhibit inferior mechanical properties compared to other engineering plastics. researchgate.net To overcome this, they are often used as a polymer matrix in the creation of material composites. The incorporation of fillers can significantly enhance the mechanical, thermal, and tribological properties of the resulting composite material. nih.govresearchgate.net

Table 2: Effect of Fillers on Fluorinated Polymer Composite Properties

| Filler Type | Polymer Matrix Example | Observed Improvement | Source |

|---|---|---|---|

| Graphite Nanoplates, MoS2 | UHMWPE | Improved wear resistance | nih.gov |

| Modified Aramid Fibers | Polystyrene, Polypropylene | Increased Young's modulus and tensile strength | nih.gov |

| Synthetic Graphite | Fluorinated Ethylene (B1197577) Propylene (FEP) | 2.5x increase in thermal conductivity | researchgate.net |

| Al-Cu-Cr Quasicrystals & nano-PTFE | Fluorinated Ethylene Propylene (FEP) | 50x better wear resistance, 1.5x lower friction coefficient | researchgate.net |

Supramolecular Host Materials and Functional Metal Complex Ligands

The design of functional ligands is central to the fields of coordination chemistry and supramolecular assembly. These ligands coordinate to metal centers to form complexes with specific catalytic, electronic, or structural properties. scispace.comcmu.edu Similarly, organic molecules can self-assemble through non-covalent interactions to form complex, ordered supramolecular structures that can act as host materials for guest molecules.

Aromatic compounds are foundational building blocks for both ligands and supramolecular systems. The benzene ring provides a rigid and synthetically versatile core that can be functionalized with donor atoms (like nitrogen or oxygen) to create ligands for metal complexes. While the direct use of this compound to create such materials was not identified in the reviewed literature, its chemical structure—a polymerizable vinyl group attached to a functionalizable aromatic ring—makes it a potential precursor for the synthesis of polymeric ligands or complex supramolecular architectures.

Biomedical and Agrochemical Research